N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is an organic compound that features a benzamide core substituted with a cyclooctyl group and a 5-methyl-1H-tetrazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclooctylamine, 5-methyl-1H-tetrazole, and 2-bromobenzoyl chloride.
Step 1 Formation of N-cyclooctylbenzamide: Cyclooctylamine reacts with 2-bromobenzoyl chloride in the presence of a base like triethylamine to form N-cyclooctylbenzamide.
Step 2 Introduction of Tetrazole Group: The N-cyclooctylbenzamide is then reacted with 5-methyl-1H-tetrazole under conditions that facilitate nucleophilic substitution, typically using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclooctyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Cyclooctanone or cyclooctanol derivatives.
Reduction: N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)aniline.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in organic reactions.
Material Science: Its structural features make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biology and Medicine
Pharmacology: The tetrazole moiety is known for its bioisosteric properties, making the compound a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Biological Probes: It can be used in the design of probes for studying biological pathways involving tetrazole-sensitive enzymes or receptors.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity or altering their function. The cyclooctyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctyl-2-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring, which may affect its binding affinity and specificity.
N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)aniline: Similar structure but with an aniline moiety instead of a benzamide, potentially altering its pharmacokinetic properties.
N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group, which may influence its solubility and interaction with biological targets.
Uniqueness
N-cyclooctyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the combination of its cyclooctyl group, which enhances lipophilicity, and the 5-methyl-1H-tetrazol-1-yl moiety, which provides bioisosteric properties
Properties
Molecular Formula |
C17H23N5O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-12-8-7-11-15(16)17(23)18-14-9-5-3-2-4-6-10-14/h7-8,11-12,14H,2-6,9-10H2,1H3,(H,18,23) |
InChI Key |
PPLOZTQGLYPFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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